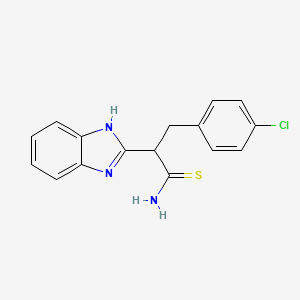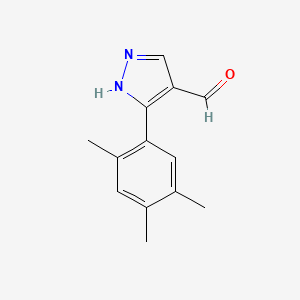
3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde
説明
The compound “3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The 2,4,5-trimethylphenyl group is a type of aromatic ring, which is a common structural component in many organic compounds .
Chemical Reactions Analysis
Pyrazole compounds are known to participate in a variety of chemical reactions, often acting as ligands in coordination chemistry . The presence of the aldehyde group could potentially make this compound reactive towards nucleophiles .科学的研究の応用
Synthesis and Characterization
Synthesis of Heterocyclic Compounds : Pyrazole carbaldehydes, including variants of 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde, have been utilized in the synthesis of various heterocyclic compounds. These syntheses often involve reactions with different reagents to yield a variety of heterocycles. For instance, the reaction with chitosan forming Schiff bases or with thiazolidine and pyrazolone to yield different heterocycles is notable (Hamed et al., 2020).
Crystal Structure Analysis : The crystal structures of several pyrazole derivatives, including those similar to 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde, have been analyzed. This involves determining the crystal system, space group, and unit cell parameters, which are crucial for understanding the molecular arrangement and properties of these compounds (Xu & Shi, 2011).
Biological Applications
Antimicrobial Activity : Some derivatives of pyrazole carbaldehydes have been found to exhibit antimicrobial activity. These compounds have been tested against various bacterial and fungal strains, displaying significant effectiveness in inhibiting microbial growth (Abdel-Wahab et al., 2012).
Antioxidant and Anti-inflammatory Activity : Research has also demonstrated the potential of pyrazole carbaldehyde derivatives in exhibiting antioxidant and anti-inflammatory activities. These activities are crucial for developing new therapeutic agents (Sudha et al., 2021).
Molecular Docking Studies : Molecular docking studies of pyrazole carbaldehyde derivatives have been conducted to explore their possible roles as inhibitors in various biological pathways. Such studies are essential for drug discovery and understanding the interaction of these compounds with biological targets (Mary et al., 2015).
Photophysical Studies
Solvatochromic Studies : The photophysical properties of pyrazole carbaldehyde derivatives have been investigated, particularly in different solvents. These studies help in understanding the emission spectra and the effects of solvent polarity on these compounds (Singh et al., 2013).
Optical Properties : The investigation into the optical properties of these compounds includes the study of their solid-state emissions, absorption and emission wavelengths, and first hyperpolarizability, which is significant for applications in nonlinear optics (Lanke & Sekar, 2016).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-8-4-10(3)12(5-9(8)2)13-11(7-16)6-14-15-13/h4-7H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAXURHXKGKYMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=C(C=NN2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



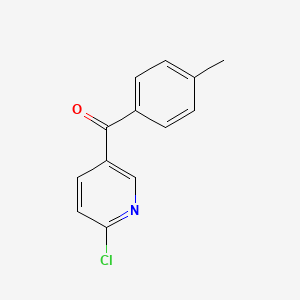
![6-[4-(2-Methoxyethoxy)phenyl]-6-oxohexanoic acid](/img/structure/B1392444.png)
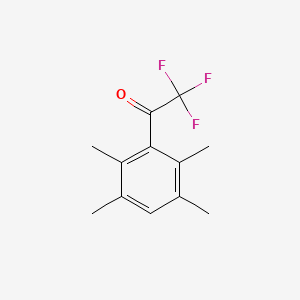
![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-ethoxypropan-1-amine](/img/structure/B1392447.png)
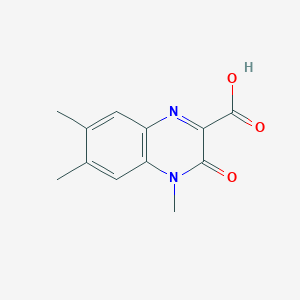
![tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B1392449.png)
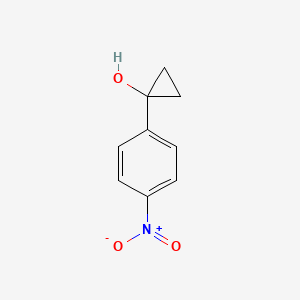
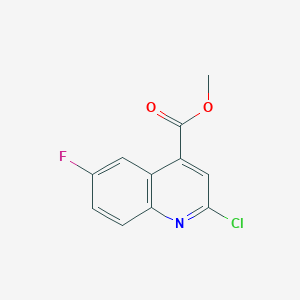
![tert-Butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate](/img/structure/B1392452.png)
![3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B1392454.png)
![Spiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B1392456.png)
piperazin-1-yl}acetamide--hydrogen chloride (1/2)](/img/structure/B1392457.png)
![1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide](/img/structure/B1392458.png)
